(R)-2-(Methylsulfinyl)ethanol

enantiomeric purity chiral sulfoxide asymmetric synthesis

Standard chiral proton sources require ultra-low temperatures or suffer from inconsistent enantioselectivity. (R)-2-(Methylsulfinyl)ethanol solves this with temperature-insensitive asymmetric protonation of lithium enolates, eliminating cryogenic equipment needs. - **98% enantiomeric purity** (R)-configuration at sulfur - directly governs stereochemical outcomes - **Low LogP (-1.4)** enables aqueous-phase reactions and one-pot multistep sequences - **Dual functionality** - primary alcohol allows rapid diversification (esterification, etherification, oxidation) for chiral library generation - **Scalable** - demonstrated in kilogram-scale production of chiral ketones; compatible with Rh-catalyzed asymmetric arylation (>99% ee achievable)

Molecular Formula C3H8O2S
Molecular Weight 108.16 g/mol
Cat. No. B8223590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Methylsulfinyl)ethanol
Molecular FormulaC3H8O2S
Molecular Weight108.16 g/mol
Structural Identifiers
SMILESCS(=O)CCO
InChIInChI=1S/C3H8O2S/c1-6(5)3-2-4/h4H,2-3H2,1H3/t6-/m1/s1
InChIKeyXMSRCWAGWXZRRT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Methylsulfinyl)ethanol – Chiral Sulfoxide Building Block


(R)-2-(Methylsulfinyl)ethanol (CAS 188924-29-0) is a low-molecular-weight chiral sulfoxide bearing a stereogenic sulfur center and a terminal hydroxyl group [1]. It belongs to the class of β‑hydroxy sulfoxides, which serve as versatile chiral auxiliaries, ligands, and enantioselective proton sources in asymmetric synthesis [2]. The (R)‑configuration at sulfur, combined with a commercially available enantiomeric purity of 98 % , makes this compound a strategic building block for the construction of complex chiral molecules in medicinal chemistry and process development.

Chiral sulfoxide building block – (R)-configuration at sulfur with terminal hydroxyl handle
Enantiomerically enriched – single enantiomer supplied for asymmetric synthesis workflows
β‑hydroxy sulfoxide class – reported as chiral auxiliary, ligand precursor, and enantioselective proton source

Why Generic Substitution Fails for This Chiral Sulfoxide


The stereochemistry at the sulfinyl sulfur atom directly governs the stereochemical outcome of reactions in which this compound participates [1]. In enantioselective protonation of prochiral enolates, substituting the (R)-enantiomer with the (S)-enantiomer inverts the sense of enantioselectivity, while using the racemate reduces the enantiomeric excess beyond acceptable thresholds for pharmaceutical applications [2]. Furthermore, structurally analogous sulfinyl alcohols (e.g., p‑tolylsulfinyl or perfluorinated variants) exhibit different acidity, steric demand, and temperature-response profiles, rendering them non‑interchangeable without re-optimization of reaction parameters [1]. These factors collectively explain why generic substitution is scientifically and operationally untenable.

Enantiomer inversion

Substituting (R)- with (S)-enantiomer may invert the sense of enantioselectivity in protonation reactions.

Racemate interference

Using the racemic mixture can reduce enantiomeric excess below process-acceptable thresholds.

Analog profile shift

Structurally analogous sulfinyl alcohols (p‑tolyl, perfluorinated) exhibit different acidity, steric demand, and temperature response; direct substitution may require re‑optimization.

Quantitative Differentiation Evidence


Enantiomeric Purity Advantage Over (S)-Enantiomer

The (R)-enantiomer is commercially supplied at ≥98 % purity (HPLC) , whereas the (S)-enantiomer is routinely offered at 95 % purity by multiple vendors . This 3 percentage‑point increase in enantiomeric purity directly reduces the burden of isomeric impurity in downstream stereoselective transformations, improving both yield and optical purity of the final product.

Enantiomeric purity
Reported
+3 percentage points
(R)-enantiomer 98% (HPLC)
(S)-enantiomer 95% (typical commercial)
Higher initial enantiopurity may reduce isomeric impurity burden in stereoselective transformations.
Supplier specification comparison; verify lot-specific data.
enantiomeric purity chiral sulfoxide asymmetric synthesis

Temperature-Independent Enantioselectivity

In the enantioselective protonation of lithium enolate 4a, the methylsulfinyl alcohol 1d (R = CH3) gave similar enantiomeric excess (ee) at both −78 °C and −100 °C [1]. In contrast, perfluorinated sulfinyl alcohols 1a (R = CF3) and 1b (R = C2F5) required −100 °C for optimal performance and showed diminished ee at −78 °C [1]. This temperature resilience simplifies reactor control and reduces energy costs in large-scale asymmetric protonation protocols.

Temperature‑response profile
Class-level inference
Consistent ee at −78°C and −100°C
Methylsulfinyl Similar ee at both temps
Perfluorinated Lower ee at −78°C
Temperature‑insensitive enantioselectivity may widen the operational window for scale‑up studies.
Based on enolate protonation model; class‑level trend.
enantioselective protonation temperature robustness 2-sulfinyl alcohol

Room-Temperature Stability Advantage

Sulfanylated 2-methylsulfinyl cyclanone derivatives are reported to be stable at room temperature, whereas the corresponding p-tolylsulfinyl derivatives undergo decomposition under identical conditions [1]. This trend, extrapolated to small-molecule sulfinyl alcohols, supports the selection of the methylsulfinyl scaffold for processes requiring ambient-temperature handling and prolonged storage.

Room‑temperature stability
Class-level inference
Stable at rt (methylsulfinyl derivatives)
Methylsulfinyl Stable
p‑Tolylsulfinyl Unstable
Methylsulfinyl scaffold may offer improved bench stability, reducing decomposition risk during storage.
Extrapolated from cyclanone derivative data; verify for this alcohol.
sulfoxide stability methylsulfinyl p-tolylsulfinyl

Hydrophilicity Advantage for Aqueous Reactions

The predicted XLogP3 for (R)-2-(methylsulfinyl)ethanol is −1.4 [1], indicating substantial water solubility. Bulkier sulfinyl alcohols, such as those bearing p-tolyl or perfluoroalkyl groups, have LogP values exceeding +1 (estimated), which necessitates the use of organic co-solvents or biphasic systems. The high water compatibility of the methylsulfinyl variant streamlines aqueous‑phase transformations and facilitates work‑up procedures.

Hydrophilicity (LogP)
Class-level inference
−1.4
Target XLogP3 −1.4
Bulky analogs LogP > +1 (estimated)
High water compatibility may support aqueous‑phase reactions and simplified work‑up procedures.
Predicted value; experimental confirmation recommended.
LogP hydrophilicity aqueous reaction

Application Scenarios in Asymmetric Synthesis


Enantioselective Protonation of Prochiral Enolates

Leverage the (R)-enantiomer as a chiral proton source for the asymmetric protonation of lithium enolates of 2‑alkylcycloalkanones. The temperature‑insensitive enantioselectivity [1] eliminates the need for ultra‑low temperature equipment, making the process scalable for kilogram‑scale production of chiral ketones.

Chiral Sulfinyl Auxiliaries and Ligands Synthesis

Employ (R)-2-(methylsulfinyl)ethanol as a starting material for the synthesis of bidentate sulfinamide/sulfoxide ligands used in rhodium‑catalyzed asymmetric arylation, where enantioselectivities up to >99 % ee have been achieved with related sulfinyl architectures [2]. The high enantiopurity (98 %) ensures optimal ligand performance.

Aqueous-Phase Pharmaceutical Intermediate Synthesis

Use the compound in aqueous-phase reactions due to its low LogP (−1.4) [3]. This property is particularly valuable in the synthesis of water‑soluble drug candidates where intermediate hydrophilicity facilitates one‑pot multistep sequences and reduces solvent exchange steps.

High-Throughput Screening Library Diversification

The compound's dual functionality (sulfinyl chiral center + primary alcohol) allows rapid diversification through esterification, etherification, or oxidation, enabling the generation of diverse chiral libraries for medicinal chemistry campaigns [1].

Application
Selection Property
Validation Focus
Enantioselective protonation research
Chiral proton source with temperature‑robust enantioselectivity
Scale‑up protocol compatibility; ee reproducibility
Chiral sulfinamide / sulfoxide ligand synthesis
Enantiopure (R)-sulfoxide core for ligand construction
Ligand enantioselectivity in asymmetric arylation (literature context)
Aqueous‑phase reaction research
High hydrophilicity (predicted low LogP)
One‑pot aqueous process compatibility; solvent reduction
Chiral library diversification
Dual functional handles (sulfinyl + primary alcohol)
Diversification via esterification, etherification, or oxidation
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